molecular formula C22H27N3O4 B2585726 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide CAS No. 20088-03-3

4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2585726
CAS No.: 20088-03-3
M. Wt: 397.475
InChI Key: YAXREEZYZKNLPX-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is a versatile compound used in various scientific research fields. It exhibits unique properties that contribute to its applications in drug development and molecular studies.

Properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-7-3-17(4-8-19)21(26)23-11-12-24-13-15-25(16-14-24)22(27)18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXREEZYZKNLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and halogenated derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving molecular interactions and binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxybenzoyl)piperazin-1-yl)pyridin-3-yl)benzamide
  • N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is unique due to its specific structural features, such as the presence of methoxy groups and the piperazine ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Biological Activity

4-Methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide (CAS No. 20088-03-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H27N3O4C_{22}H_{27}N_{3}O_{4} and a molecular weight of 397.48 g/mol. Its structure features a methoxy group and a piperazine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number20088-03-3
Molecular FormulaC22H27N3O4
Molecular Weight397.48 g/mol
Chemical StructureStructure

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antiproliferative Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxyl groups have shown IC50 values in the low micromolar range against MCF-7 cells, indicating potential as anticancer agents .
  • Antioxidative Activity : The antioxidative properties of related compounds suggest that they may protect against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Biological Assays and Findings

Research studies have evaluated the biological activity of this compound through various assays:

  • Antiproliferative Assays :
    • The compound was tested against multiple cancer cell lines, showing promising results with IC50 values ranging from 1.2 to 5.3 µM, particularly against MCF-7 and HCT 116 cell lines.
    • A comparative analysis with established anticancer drugs like doxorubicin indicated that this compound could be a viable alternative due to its selective activity and lower toxicity profile .
  • Antioxidative Capacity :
    • The antioxidative activity was assessed using spectroscopic methods, revealing that the compound significantly reduces reactive oxygen species (ROS) levels compared to standard antioxidants like BHT .
    • In vitro studies confirmed that the compound's ability to scavenge free radicals correlates with its structural features, particularly the presence of methoxy groups.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties : A recent study investigated a series of methoxy-substituted benzimidazole derivatives, revealing that those with structural similarities to our compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Antibacterial Activity : Some derivatives have shown antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Q & A

Q. How can the synthesis of 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution to couple the piperazine and benzamide moieties. Key parameters include:

  • Solvent choice : Dichloromethane or acetonitrile are common for imine formation and borohydride reductions .
  • Catalyst : Sodium triacetoxy borohydride (STAB) is effective for reductive amination (yield: ~80%) .
  • Reaction time : Extended reflux (4–5 hours) ensures completion, monitored via TLC (ethyl acetate/hexanes) .

Example Optimization Table:

ParameterCondition 1Condition 2Optimal Outcome
SolventDichloromethaneAcetonitrileHigher yield in CH₂Cl₂ (~85%)
Reducing AgentSTABNaBH₄STAB improves selectivity
Reaction Time12 hours5 hours5 hours sufficient for >90% conversion

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use gradients of ethyl acetate/hexanes (6%→25%) on silica columns (Biotage SP4 system) for high-purity isolation .
  • Recrystallization : Dimethyl ether or methanol/water mixtures yield crystalline forms suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers or byproducts .

Q. How is the compound’s structural identity confirmed?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 7.7–6.8 ppm) .
  • X-Ray Crystallography : Monoclinic crystal systems (space group P21/n) validate bond angles (e.g., C–N–C angles ~108.5°) and stereochemistry .
  • Mass Spectrometry : ESI-MS (m/z 488.6 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s binding affinity to dopamine D3 receptors?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Receptor Preparation : Retrieve D3 receptor structure (PDB ID: 3PBL) and optimize protonation states .
  • Ligand Preparation : Generate 3D conformers of the compound and assess binding poses in the orthosteric pocket.
  • Validation : Compare results with known D3 antagonists (e.g., SB-277011A) to identify key interactions (e.g., hydrogen bonding with Ser192, π-π stacking with Phe346) .

Q. How to address discrepancies between in vitro receptor binding data and in vivo pharmacokinetic profiles?

Methodological Answer:

  • Solubility Testing : Assess aqueous solubility via shake-flask method. Poor solubility (<10 µM) may explain reduced in vivo efficacy .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability .

Example Data Contradiction Analysis:

Assay TypeIC₅₀ (nM)Half-Life (h)Notes
In vitro (D3 binding)2.1-High affinity
In vivo (rat)>10001.2Rapid clearance due to CYP3A4 metabolism

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Adjustment : Buffered solutions (pH 6.8–7.4) prevent hydrolysis of the benzamide bond .
  • Lyophilization : Freeze-drying with trehalose enhances solid-state stability .
  • Structural Modifications : Replace labile groups (e.g., methoxy→trifluoromethoxy) to resist oxidative degradation .

Q. How to evaluate enzyme inhibition kinetics (e.g., acetylcholinesterase) for Alzheimer’s disease applications?

Methodological Answer:

  • Ellman’s Assay : Monitor thiocholine production at 412 nm with acetylthiocholine substrate .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) identify inhibition potency (e.g., IC₅₀ = 5.8 µM for AChE) .
  • Molecular Dynamics Simulations : Analyze binding persistence (e.g., interaction with catalytic triad: Ser203, His447, Glu334) .

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